molecular formula C9H17ClF3N B2998244 [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride CAS No. 2580236-54-8

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride

Cat. No.: B2998244
CAS No.: 2580236-54-8
M. Wt: 231.69
InChI Key: RQSGHKVEOQCDAT-UHFFFAOYSA-N
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Description

The compound [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride (IUPAC name: 1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride) is a fluorinated cyclohexylamine derivative. Key characteristics include:

  • Molecular formula: C₉H₁₇ClF₃N
  • Molecular weight: 231.7 g/mol (232 Da)
  • CAS number: 2639462-74-9
  • Structural features: A cyclohexane ring substituted with a trifluoroethyl group at the 4-position and a primary amine (-CH₂NH₂) at the 1-position, forming a hydrochloride salt .

This compound has been used in research settings, though commercial availability is currently discontinued . The trifluoroethyl group introduces significant lipophilicity and metabolic stability, typical of fluorinated pharmaceuticals .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)cyclohexyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N.ClH/c10-9(11,12)5-7-3-1-2-4-8(7)6-13;/h7-8H,1-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSGHKVEOQCDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride typically involves the reaction of cyclohexylmethanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions include trifluoroethyl-substituted amines, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group imparts unique electronic properties to the compound, which can influence its binding affinity and reactivity with biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

The following table compares the target compound with structurally related fluorinated amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride C₉H₁₇ClF₃N 231.7 Cyclohexyl, trifluoroethyl, primary amine High lipophilicity; research use only .
2-(3-Methoxyphenyl)-N,N-dimethyl-2-cyclohexene-1-methanamine Hydrochloride (2-Anhydrotramadol) C₁₆H₂₂ClNO 295.8 Cyclohexene, methoxyphenyl, dimethylamine Analgesic properties; structural similarity to tramadol .
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine hydrochloride C₁₂H₁₃ClF₃N₂O 308.7 Indole, trifluoromethoxy, ethylamine Potential serotonin receptor modulation due to indole core .
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride C₆H₁₁ClF₃NO 205.6 Morpholine, trifluoroethyl Enhanced solubility from morpholine ring; applications in medicinal chemistry .
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride C₉H₁₀ClF₃NO 241.6 Phenyl, methoxy, trifluoroethyl Methoxy group may improve metabolic stability .

Key Structural and Functional Differences

Core Ring Systems: The target compound features a cyclohexane ring, while analogues include cyclohexene (), indole (), and morpholine (). These differences influence conformational flexibility and receptor binding . Trifluoroethyl vs.

Amine Functionalization :

  • The primary amine (-CH₂NH₂·HCl) in the target contrasts with dimethylamine () and ethylamine (). Primary amines often exhibit stronger hydrogen-bonding interactions but may have higher metabolic liability .

Aromatic vs. Aliphatic Substituents :

  • Methoxyphenyl () and indole () groups introduce aromaticity, which can enhance π-π stacking with biological targets. The target’s aliphatic trifluoroethyl group prioritizes hydrophobic interactions .

Pharmacological and Physicochemical Insights

Role of Fluorine Substituents

  • Lipophilicity: The trifluoroethyl group increases logP values, improving blood-brain barrier penetration compared to non-fluorinated analogues .
  • Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidation susceptibility, as seen in the target compound and .

Biological Activity

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride
  • Molecular Formula : C₉H₁₇ClF₃N
  • Molecular Weight : 231.69 g/mol
  • CAS Number : 2639462-74-9

The mechanism of action for [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine involves its interaction with biological receptors and enzymes. The trifluoroethyl group enhances lipophilicity, facilitating cellular membrane penetration. Once inside the cell, the compound can modulate the activity of various molecular targets, influencing physiological responses.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : The compound interacts with neurotransmitter receptors, indicating potential applications in neuropharmacology.
StudyFindings
Demonstrated enzyme inhibition and receptor modulation capabilities.
Explored interactions with biomolecules, suggesting therapeutic properties.
Showed promising results in cellular assays for cancer treatment.

Case Studies

  • Anticancer Activity : In a recent study involving various cancer cell lines, [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine displayed potent inhibitory effects on tumor cell proliferation. The IC50 values indicated significant efficacy against specific cancer types while showing lower toxicity to normal cells.
    • Results :
      • IC50 for MDA-MB-231 (triple-negative breast cancer): 0.126 µM.
      • Selectivity index (SI) greater than 20 when compared to non-cancerous MCF10A cells.
  • Neuropharmacological Effects : Research has indicated that the compound can modulate neurotransmitter release and may have implications for treating neurological disorders.

Safety and Toxicology

Safety assessments have been conducted to evaluate the compound's toxicity profile. In vivo studies in mice showed no significant adverse effects at therapeutic doses:

  • Subacute Toxicity Study : Mice treated with high doses (40 mg/kg) exhibited no signs of toxicity or mortality over a three-day observation period.

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